Lycofawcine
Description
Lycofawcine (C₁₈H₂₇NO₄; molecular weight 321.42) is a naturally occurring alkaloid isolated from Lycopodium annotinum (commonly known as "Dan Sui Shi Song" in traditional Chinese medicine) . First characterized in 1965 through mass spectrometry and structural analysis, its proposed structure (IV) features a tetracyclic framework with hydroxyl and methyl substituents, as inferred from fragmentation patterns in its mass spectrum .
Properties
CAS No. |
3175-90-4 |
|---|---|
Molecular Formula |
C18H29NO4 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
[(1S,2S,10S,11R,13R,14R,15S)-2,14-dihydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-yl] acetate |
InChI |
InChI=1S/C18H29NO4/c1-11-10-17-13-5-3-7-19(17)8-4-6-18(17,22)14(16(11)21)9-15(13)23-12(2)20/h11,13-16,21-22H,3-10H2,1-2H3/t11-,13+,14+,15+,16+,17-,18-/m0/s1 |
InChI Key |
ZHMNKOPAHVBXQW-HCXPVWKYSA-N |
SMILES |
CC1CC23C4CCCN2CCCC3(C(C1O)CC4OC(=O)C)O |
Isomeric SMILES |
C[C@H]1C[C@@]23[C@@H]4CCCN2CCC[C@@]3([C@H]([C@@H]1O)C[C@H]4OC(=O)C)O |
Canonical SMILES |
CC1CC23C4CCCN2CCCC3(C(C1O)CC4OC(=O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lycofawcine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound | Molecular Formula | Molecular Weight | Core Structure | Key Functional Groups | Source |
|---|---|---|---|---|---|
| This compound | C₁₈H₂₇NO₄ | 321.42 | Tetracyclic | Hydroxyl, methyl groups | Lycopodium annotinum |
| Lycopodine | C₁₆H₂₅NO₂ | 263.37 | Tricyclic | Ketone, methyl groups | Lycopodium spp. |
| Fawcettine | C₁₇H₂₃NO₃ | 289.38 | Bicyclic | Ester, methoxy groups | L. fawcettii |
| Annopodine | C₁₉H₂₉NO₅ | 351.44 | Pentacyclic | Hydroxyl, acetyl groups | L. annotinum |
Key Observations :
Structural Complexity: this compound’s tetracyclic framework distinguishes it from simpler bicyclic (e.g., fawcettine) or tricyclic (e.g., lycopodine) analogs. Annopodine, however, exhibits greater complexity with a pentacyclic system .
Functional Groups : Unlike lycopodine (ketone-rich) or fawcettine (ester-bearing), this compound features hydroxyl and methyl groups, which may influence its solubility and receptor interactions .
Pharmacological and Functional Insights
Limited data exist on the bioactivities of this compound. However, comparative inferences can be drawn from related alkaloids:
- Fawcettine : Reported to exhibit mild cytotoxic activity against cancer cell lines in preliminary studies .
- This compound: A 2023 study noted elevated this compound levels in Chinese cohorts practicing intermittent fasting, hinting at metabolic interactions, though mechanistic details remain unclear .
Contrasts in Application :
- While lycopodine and fawcettine have been preliminarily linked to neurological and anticancer applications, respectively, this compound’s role in metabolic modulation (e.g., gut microbiota interactions) represents a unique functional divergence .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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